Cephapirin lactone

Description

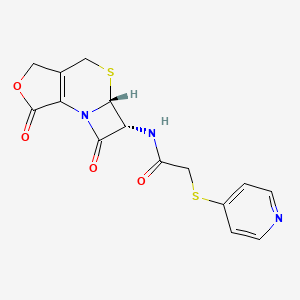

Structure

3D Structure

Properties

CAS No. |

60517-75-1 |

|---|---|

Molecular Formula |

C15H13N3O4S2 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-pyridin-4-ylsulfanylacetamide |

InChI |

InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1 |

InChI Key |

LINJTNNYPFWNIF-BXUZGUMPSA-N |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CSC4=CC=NC=C4)SC2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,1-(((4-pyridylthio)acetyl)amino)-2-aza-8-furo-9,10-oxo-4-thiatricyclo(7.2.2.0)undeca-1-ene cephapirin lactone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cephapirin Lactone: Chemical Structure, Properties, and Experimental Analysis

Introduction

Cephapirin lactone is a notable metabolite and degradation product of Cephapirin, a first-generation cephalosporin antibiotic.[1][2][3] Cephapirin itself is a semi-synthetic derivative of cephalosporanic acid, exhibiting broad-spectrum bactericidal activity against both gram-positive and gram-negative organisms.[4][5] The formation of Cephapirin lactone occurs through the degradation of the parent compound, particularly through the cyclization of the deacetylcephapirin metabolite. Understanding the chemical properties, formation pathway, and analytical protocols for Cephapirin lactone is crucial for researchers in drug development and veterinary medicine, especially in the context of residue analysis in animal products like milk.

Chemical Structure and Properties

Cephapirin lactone is structurally distinct from its parent compound due to the formation of an intramolecular lactone ring. This modification significantly alters its chemical and physical properties.

Chemical Identifiers:

-

SMILES: O=C1N2--INVALID-LINK--=O)(SCC4=C2C(=O)OC4)[H]

-

InChI: InChI=1S/C15H13N3O4S2/c19-10(7-23-9-1-3-16-4-2-9)17-11-13(20)18-12-8(5-22-15(12)21)6-24-14(11)18/h1-4,11,14H,5-7H2,(H,17,19)/t11-,14-/m1/s1

Table 1: Chemical and Physical Properties of Cephapirin Lactone

| Property | Value | Source(s) |

| CAS Number | 60517-75-1 | |

| Molecular Formula | C15H13N3O4S2 | |

| Molecular Weight | 363.41 g/mol | |

| Exact Mass | 363.0347 | |

| IUPAC Name | Acetamide, 2-(4-pyridinylthio)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-, (6R-trans)- | |

| Synonyms | Deacetylcephapirin lactone, Cefapirin Sodium Impurity A | |

| Appearance | Solid (assumed, specific data not available) | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Mechanism of Action and Degradation Pathway

The antimicrobial activity relevant to Cephapirin lactone originates from its parent compound, Cephapirin. As a β-lactam antibiotic, Cephapirin targets and inhibits the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. This is achieved by acylating penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan biosynthesis. The inhibition of PBP activity leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Cephapirin undergoes metabolic transformation and degradation, leading to the formation of several compounds, including deacetylcephapirin and subsequently Cephapirin lactone. The degradation pathway in physiological conditions, such as in bovine milk or tissues, involves the initial deacetylation of Cephapirin to form deacetylcephapirin, which is also microbiologically active. This intermediate can then undergo intramolecular cyclization to form the more stable, but inactive, Cephapirin lactone.

Experimental Protocols

Synthesis of Cephapirin (Precursor)

Cephapirin lactone is a degradation product, so its study often begins with the synthesis of the parent compound. A common method for synthesizing Cephapirin involves the acylation of 7-aminocephalosporanic acid (7-ACA).

-

Objective: To synthesize Cephapirin acid from 7-ACA.

-

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

Bromoacetylating agent (e.g., bromoacetyl bromide)

-

4-pyridinethiol (4-mercaptopyridine)

-

Organic base (e.g., triethylamine)

-

Solvent system (e.g., a mixture of acetone, methanol, and water)

-

-

Methodology:

-

Prepare a solution of 7-ACA in the chosen solvent system and cool it to 0-5°C.

-

Add the organic base to the 7-ACA solution.

-

Slowly add the bromoacetylating agent dropwise while maintaining the low temperature. Stir the reaction mixture to form 7-(2-bromoacetamido)cephalosporanic acid.

-

Introduce 4-pyridinethiol to the reaction mixture. The thiol group will displace the bromine atom via nucleophilic substitution.

-

Allow the reaction to proceed until completion, monitoring via a suitable analytical method like HPLC.

-

Upon completion, the resulting solid Cephapirin acid can be isolated through filtration.

-

The isolated product should be washed and dried. Purity can be confirmed using techniques like NMR and mass spectrometry.

-

Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for identifying and quantifying Cephapirin and its metabolites, including Cephapirin lactone, in complex matrices like milk.

-

Objective: To detect and quantify Cephapirin, deacetylcephapirin, and Cephapirin lactone in a biological sample.

-

Materials:

-

Sample (e.g., bovine milk)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Analytical standards for Cephapirin and its metabolites

-

-

Methodology:

-

Sample Preparation:

-

To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile to precipitate proteins.

-

Centrifuge the sample and collect the clear supernatant.

-

Evaporate the supernatant to a smaller volume (1-2 mL) under reduced pressure.

-

Reconstitute the residue in water and filter it.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge.

-

Load the filtered sample extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 analytical column (e.g., XBridge C18, 100 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of A) 0.15% formic acid in water and B) acetonitrile.

-

Flow Rate: Set a flow rate of approximately 0.6 mL/min.

-

Mass Spectrometry: Utilize an ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor for the specific precursor-to-product ion transitions for Cephapirin, deacetylcephapirin, and Cephapirin lactone.

-

-

Antimicrobial Susceptibility Testing (AST)

To evaluate the biological activity of Cephapirin and its primary active metabolite, deacetylcephapirin, a Minimum Inhibitory Concentration (MIC) assay can be performed. Cephapirin lactone is generally considered microbiologically inactive, but this can be confirmed with the same assay.

-

Objective: To determine the MIC of the compounds against susceptible bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus agalactiae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (Cephapirin, deacetylcephapirin, Cephapirin lactone) dissolved in a suitable solvent

-

-

Methodology:

-

Prepare a stock solution of each test compound.

-

Perform serial two-fold dilutions of each compound in CAMHB directly in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include positive (broth with bacteria, no drug) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Mandatory Visualization

Conclusion

Cephapirin lactone serves as a critical analytical marker for the degradation of the antibiotic Cephapirin. While it is considered microbiologically inactive, its presence and concentration are important indicators in residue analysis for food safety and in stability studies for pharmaceutical formulations. The technical guide provided outlines its core chemical properties, its formation via the degradation of its parent compound, and the essential experimental protocols for its synthesis, detection, and biological evaluation. The detailed methodologies and workflows offer a foundational framework for researchers and scientists engaged in the study of cephalosporin antibiotics and their metabolites.

References

Synthesis of Cephapirin Lactone from Cephapirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Cephapirin lactone, a significant degradation product and metabolite of the first-generation cephalosporin antibiotic, Cephapirin. The synthesis involves a two-step process: the hydrolysis of the acetyl group of Cephapirin to form desacetylcephapirin, followed by an intramolecular cyclization to yield the lactone. This document outlines the chemical principles, experimental protocols, and analytical methods relevant to this transformation.

Introduction

Cephapirin is a semisynthetic, broad-spectrum cephalosporin antibiotic. Under certain conditions, such as in aqueous solutions of varying pH, it can degrade into several products, with Cephapirin lactone being a notable derivative. The formation of this lactone occurs through the initial hydrolysis of the 3-acetoxymethyl side chain to a hydroxymethyl group, yielding desacetylcephapirin. This intermediate then undergoes a rapid intramolecular esterification, where the carboxyl group at the C-4 position attacks the C-3 hydroxymethyl group, forming a stable five-membered lactone ring. Understanding this synthetic pathway is crucial for the stability studies of Cephapirin and for the preparation of analytical standards of its degradation products.

Reaction Pathway and Mechanism

The conversion of Cephapirin to Cephapirin lactone proceeds via the following two steps:

-

Hydrolysis: The acetyl ester at the C-3 position of the cephem nucleus is hydrolyzed to a hydroxyl group. This reaction can be catalyzed by acid, base, or enzymes.

-

Lactonization: The resulting hydroxymethyl group in desacetylcephapirin undergoes an intramolecular cyclization with the carboxylic acid at the C-4 position to form the lactone. This reaction is typically spontaneous and rapid, especially under acidic conditions.

dot

Caption: Reaction pathway for the synthesis of Cephapirin lactone from Cephapirin.

Experimental Protocols

The following protocols are composite methods derived from degradation studies of Cephapirin and related cephalosporins. Researchers should optimize these conditions for their specific laboratory settings.

Alkaline Hydrolysis and Lactonization

This method utilizes a high pH to rapidly hydrolyze the acetyl group, followed by spontaneous lactonization.

Materials:

-

Cephapirin Sodium

-

Sodium hydroxide (NaOH) solution, 1 M and 0.1 M

-

Hydrochloric acid (HCl) solution, 1 M and 0.1 M

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Reversed-phase C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Hydrolysis: Dissolve Cephapirin Sodium in deionized water to a concentration of 1 mg/mL. Adjust the pH of the solution to >11 with 1 M NaOH. Stir the solution at room temperature and monitor the reaction by HPLC. The hydrolysis is expected to be complete within minutes[1].

-

Neutralization and Lactonization: Once the hydrolysis is complete (as indicated by the disappearance of the Cephapirin peak and the appearance of the desacetylcephapirin peak in the HPLC chromatogram), neutralize the solution to approximately pH 4-5 with 0.1 M HCl. The lactonization of desacetylcephapirin to Cephapirin lactone is favored under these mildly acidic conditions.

-

Purification:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reaction mixture onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove salts.

-

Elute the Cephapirin lactone with a mixture of acetonitrile and water. The exact ratio may need to be optimized.

-

Collect the fractions containing the product, as identified by HPLC.

-

-

Isolation:

-

Combine the fractions containing pure Cephapirin lactone.

-

Remove the organic solvent using a rotary evaporator.

-

Freeze-dry the aqueous solution to obtain the solid Cephapirin lactone.

-

Enzymatic Hydrolysis and Lactonization

This method offers a milder alternative to chemical hydrolysis.

Materials:

-

Cephapirin Sodium

-

Cephalosporin C acetylhydrolase (or a suitable esterase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Hydrochloric acid (HCl) solution, 0.1 M

-

Purification materials as listed in section 3.1.

Procedure:

-

Enzymatic Hydrolysis: Dissolve Cephapirin Sodium in the phosphate buffer to a suitable concentration. Add the cephalosporin C acetylhydrolase to the solution. Incubate the mixture at a temperature optimal for the enzyme's activity (e.g., 37°C). Monitor the reaction progress by HPLC.

-

Lactonization: Once the enzymatic hydrolysis is complete, adjust the pH of the reaction mixture to 4-5 with 0.1 M HCl to promote lactonization.

-

Purification and Isolation: Follow the purification and isolation steps as described in section 3.1.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and characterization of Cephapirin lactone.

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Alkaline Hydrolysis pH | > 11 | [1] |

| Reaction Time (Alkaline) | Minutes | [1] |

| Lactonization pH | 4-5 (acidic conditions) | Implied by general cephalosporin chemistry |

| Analytical Data | ||

| Molecular Weight (Cephapirin) | 423.47 g/mol | |

| Molecular Weight (Desacetylcephapirin) | 381.42 g/mol | |

| Molecular Weight (Cephapirin Lactone) | 363.40 g/mol | |

| HPLC Column | Reversed-phase C18 | |

| Mobile Phase Example | Acetonitrile/water with formic acid | |

| Detection Wavelength | 254 nm | [2] |

| Mass Spectrometry Data | ||

| Cephapirin (M+H)⁺ | m/z 424.0 | |

| Desacetylcephapirin (M+H)⁺ | m/z 382.0 | |

| Cephapirin Lactone (M+H)⁺ | m/z 364.0 |

Note: The reaction yields for the synthesis of Cephapirin lactone are not explicitly reported in the surveyed literature and would need to be determined experimentally.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Cephapirin lactone.

Caption: Key chemical transformations in the synthesis of Cephapirin lactone.

Conclusion

References

An In-depth Technical Guide to the Formation Mechanism of Cephapirin Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin, a first-generation cephalosporin antibiotic, is susceptible to degradation under various conditions, leading to the formation of several byproducts. Among these, the formation of cephapirin lactone is a significant degradation pathway that can impact the stability and efficacy of cephapirin-based pharmaceutical formulations. This technical guide provides a comprehensive overview of the core mechanism of cephapirin lactone formation, detailing the underlying chemical transformations, influencing factors, and analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the degradation pathways of cephalosporin antibiotics.

Core Degradation Pathway: From Cephapirin to its Lactone

The formation of cephapirin lactone is not a direct conversion but rather a multi-step process initiated by the degradation of the parent cephapirin molecule. The primary pathway involves two key transformations:

-

Deacetylation: The initial step is the hydrolysis of the acetoxy group at the C-3 position of the dihydrothiazine ring of cephapirin. This reaction yields deacetylcephapirin, a microbiologically active metabolite.[1]

-

Intramolecular Cyclization: Following deacetylation, the resulting hydroxyl group at the C-3' position acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid at the C-4 position. This intramolecular esterification results in the formation of a stable five-membered lactone ring, yielding cephapirin lactone (also referred to as deacetylcephapirin lactone).

This transformation is illustrated in the signaling pathway diagram below.

Caption: The primary pathway of cephapirin lactone formation.

Detailed Chemical Mechanism of Lactone Formation

The intramolecular cyclization of deacetylcephapirin to form the lactone is a classic example of a nucleophilic acyl substitution reaction. The mechanism is catalyzed by either acid or base, with the rate being significantly influenced by the pH of the environment.

Base-Catalyzed Mechanism:

In an alkaline environment, the hydroxyl group of deacetylcephapirin is deprotonated to form a more potent nucleophile, the alkoxide ion. This alkoxide then readily attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group (water) yields the cephapirin lactone. The degradation of cephapirin is known to be immediate and complete in an alkaline environment.

Acid-Catalyzed Mechanism:

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group, acting as a nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, leading to the formation of the lactone.

Caption: Base- and acid-catalyzed mechanisms of lactone formation.

Factors Influencing Lactone Formation

The rate and extent of cephapirin lactone formation are significantly influenced by several factors:

-

pH: Cephapirin degradation, and consequently lactone formation, is highly pH-dependent. Alkaline conditions markedly accelerate the degradation process. Studies on cephalosporins have shown a significant increase in degradation rates at pH values above neutral.

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including the hydrolysis and subsequent cyclization of cephapirin. A slight instability of cephapirin has been observed at elevated temperatures.

-

Presence of Enzymes: In biological systems, esterases can catalyze the initial deacetylation step, thereby promoting the formation of the lactone precursor.

Data Presentation

The following tables summarize the key quantitative data related to cephapirin and its degradation products.

Table 1: Mass Spectrometric Data for Cephapirin and its Degradation Products

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Cephapirin | C₁₇H₁₇N₃O₆S₂ | 424.0 | 297.1, 127.0 |

| Deacetylcephapirin | C₁₅H₁₅N₃O₅S₂ | 382.0 | 255.1, 127.0 |

| Cephapirin Lactone | C₁₅H₁₃N₃O₄S₂ | 364.0 | 237.1, 127.0 |

Data compiled from various analytical studies.

Experimental Protocols

Forced Degradation Study of Cephapirin

This protocol is designed to induce the degradation of cephapirin under various stress conditions to generate its degradation products, including the lactone, for analytical studies.

1. Materials:

-

Cephapirin reference standard

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

2. Stock Solution Preparation:

-

Prepare a stock solution of cephapirin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-8 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and monitor the degradation. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at various time intervals and dilute for analysis.

-

Thermal Degradation: Heat a solution of cephapirin at a controlled temperature (e.g., 60°C). At selected times, dilute the solution for analysis.

-

Photolytic Degradation: Expose a solution of cephapirin to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil. After the exposure period, dilute both the exposed and control samples for analysis.

4. Analysis:

-

Analyze all samples using a validated stability-indicating UPLC-MS/MS method to identify and quantify the degradation products formed.

UPLC-MS/MS Method for Analysis of Cephapirin and its Degradation Products

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM) for quantification of cephapirin, deacetylcephapirin, and cephapirin lactone.

Caption: Workflow for forced degradation and analysis of cephapirin.

Conclusion

The formation of cephapirin lactone is a critical degradation pathway that proceeds through the deacetylation of cephapirin followed by an intramolecular cyclization. This process is significantly influenced by environmental factors such as pH and temperature, with alkaline and high-temperature conditions promoting the reaction. A thorough understanding of this mechanism is essential for the development of stable cephapirin formulations and for the accurate interpretation of stability and metabolism studies. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate and quantify this and other degradation pathways of cephapirin. Further research into the specific kinetics of lactone formation under various conditions will provide a more complete picture of cephapirin stability.

References

An In-depth Technical Guide to the Theoretical Properties of Cephapirin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephapirin lactone, a significant metabolite and degradation product of the first-generation cephalosporin antibiotic Cephapirin, presents a subject of interest in pharmaceutical research, particularly in understanding the stability, metabolism, and potential biological activity of cephalosporin-based therapeutics. This technical guide provides a comprehensive overview of the theoretical properties of Cephapirin lactone, consolidating available data on its chemical characteristics, formation, and analytical methodologies. While direct experimental data on the biological activity of Cephapirin lactone is limited, this document extrapolates potential properties based on the known mechanisms of its parent compound and related cephalosporin derivatives. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

Cephapirin is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] In biological systems and under certain storage conditions, Cephapirin undergoes degradation to form several byproducts, including the prominent Cephapirin lactone, also referred to as deacetylcephapirin lactone.[4][5] This lactone is formed through the intramolecular cyclization of deacetylcephapirin, an initial metabolite of Cephapirin. Understanding the theoretical and actual properties of Cephapirin lactone is crucial for a complete comprehension of Cephapirin's pharmacokinetic and pharmacodynamic profile, as well as for the development of stable formulations and accurate analytical methods.

Chemical and Physical Properties

Cephapirin lactone is a distinct chemical entity with properties derived from its unique fused ring structure, which includes a β-lactam ring fused to a dihydrothiazine ring, and an additional lactone ring.

| Property | Value | Reference |

| IUPAC Name | (6R-trans)-2-(4-pyridinylthio)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d]thiazin-6-yl)acetamide | |

| Synonyms | Deacetylcephapirin lactone | |

| CAS Number | 60517-75-1 | |

| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | |

| Molecular Weight | 363.41 g/mol | |

| Exact Mass | 363.0347 | |

| Elemental Analysis | C: 49.58%, H: 3.61%, N: 11.56%, O: 17.61%, S: 17.64% |

Formation and Degradation Pathway

Cephapirin lactone is not typically synthesized as a primary therapeutic agent but is rather a product of Cephapirin's metabolism and degradation. The formation pathway involves two key steps:

-

Deacetylation: The acetyl group at the C-3 position of Cephapirin is hydrolyzed, a reaction that can be enzymatically mediated in vivo, to form deacetylcephapirin.

-

Intramolecular Cyclization: The resulting hydroxyl group on the deacetylated intermediate undergoes a nucleophilic attack on the carboxyl group at C-4, leading to the formation of a stable five-membered lactone ring.

This degradation pathway is a common characteristic of cephalosporins containing a 3-acetoxymethyl substituent.

Theoretical Biological Properties

Direct experimental data on the antimicrobial activity, cytotoxicity, and specific signaling pathway modulation of Cephapirin lactone is scarce in publicly available literature. However, inferences can be drawn from the properties of its parent compound and related cephalosporin degradation products.

Antimicrobial Activity

The antimicrobial efficacy of β-lactam antibiotics is critically dependent on the integrity of the β-lactam ring. While Cephapirin lactone retains this core structure, the formation of the lactone ring significantly alters the overall molecular geometry. It is hypothesized that this structural change may reduce its affinity for bacterial penicillin-binding proteins (PBPs), thereby diminishing its antimicrobial activity compared to the parent Cephapirin. Studies on other cephalosporin degradation products have shown that such modifications often lead to a loss of antibacterial potency.

Cytotoxicity

Research on the cytotoxicity of cephalosporin derivatives suggests that desacetylated metabolites are generally less toxic than their parent compounds. For instance, desacetylated forms of cephapirin have been shown to be less toxic to kidney cells. As Cephapirin lactone is a derivative of deacetylcephapirin, it is plausible that it exhibits a lower cytotoxicity profile compared to Cephapirin. However, direct experimental validation is required to confirm this hypothesis.

Interaction with Penicillin-Binding Proteins (PBPs) and Signaling Pathways

The primary mechanism of action for Cephapirin involves the acylation of the active site of bacterial PBPs, which inhibits the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell lysis.

Given the structural alterations in Cephapirin lactone, its interaction with PBPs is likely to be significantly different from that of Cephapirin. The formation of the lactone ring may sterically hinder the proper orientation of the molecule within the PBP active site, reducing its binding affinity and inhibitory potential. There is currently no evidence to suggest that Cephapirin lactone modulates any specific signaling pathways in mammalian cells.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of Cephapirin lactone are not extensively documented. However, based on available literature, the following outlines general methodologies that could be adapted.

Synthesis and Isolation

The synthesis of Cephapirin lactone would likely proceed through the synthesis of deacetylcephapirin followed by lactonization. A general workflow is proposed below.

Isolation from Biological Matrices (e.g., Milk): A detailed protocol for the extraction of Cephapirin and its metabolites from milk has been described and involves protein precipitation followed by solid-phase extraction (SPE).

-

Protein Precipitation: Milk samples are treated with acetonitrile to precipitate proteins.

-

Centrifugation: The mixture is centrifuged to separate the supernatant containing the analytes.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge.

-

Elution: The analytes, including Cephapirin lactone, are eluted with an appropriate solvent.

-

Analysis: The eluate is then analyzed by HPLC or LC-MS/MS.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for the analysis of Cephapirin and its degradation products.

HPLC Method Parameters (Illustrative):

| Parameter | Description |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at an appropriate wavelength (e.g., 254 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

LC-MS/MS for Identification: LC-MS/MS is a powerful tool for the definitive identification of Cephapirin lactone in complex matrices. A study by Heller et al. (2000) successfully identified Cephapirin lactone in bovine milk using an ion trap mass spectrometer. The proposed fragmentation pattern can be used for its characterization.

Spectroscopic Data (Theoretical)

-

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the pyridine ring, the methylene protons of the acetamide side chain, and the protons of the fused ring system, including the characteristic signals for the β-lactam protons.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the β-lactam, amide, and lactone groups, as well as signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 364. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the pyridinylthioacetyl side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the β-lactam (around 1760-1780 cm⁻¹), the amide (around 1680 cm⁻¹), and the lactone (around 1770-1790 cm⁻¹).

Conclusion and Future Directions

Cephapirin lactone is a key metabolite and degradation product of the antibiotic Cephapirin. While its chemical properties are reasonably well-defined, there is a significant gap in the understanding of its biological activity. Future research should focus on the following areas:

-

Definitive Synthesis and Isolation: Development of a robust and scalable method for the synthesis and purification of Cephapirin lactone is essential for further studies.

-

Biological Activity Profiling: Comprehensive in vitro studies are needed to determine the antimicrobial spectrum, minimum inhibitory concentrations (MICs), and potential cytotoxicity of pure Cephapirin lactone.

-

Mechanism of Action Studies: Investigations into the interaction of Cephapirin lactone with bacterial PBPs would clarify its potential as a β-lactam antibiotic.

-

Pharmacokinetic Studies: In vivo studies are required to understand the formation, distribution, and elimination of Cephapirin lactone in various species.

A thorough understanding of the theoretical and experimental properties of Cephapirin lactone will provide valuable insights into the overall efficacy and safety profile of Cephapirin and will aid in the design of more stable and effective cephalosporin antibiotics.

References

An In-Depth Technical Guide to Cephapirin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cephapirin lactone, a significant metabolite and degradation product of the first-generation cephalosporin antibiotic, Cephapirin. This document details its chemical identity, including its CAS number and synonyms, and summarizes its physicochemical properties. While Cephapirin lactone is primarily known as a metabolite, this guide explores its formation, methods for its analytical determination, and touches upon the limited available information regarding its biological activity. The guide also presents a detailed experimental protocol for the analytical determination of Cephapirin and its metabolites, including the lactone form, in biological matrices. Furthermore, a conceptual workflow for its formation and analysis is provided in the form of a Graphviz diagram.

Chemical Identity and Properties

Cephapirin lactone, a derivative of the cephalosporin class of antibiotics, is a key compound in the study of Cephapirin's metabolism and stability.

CAS Number and Synonyms

The definitive identifier for Cephapirin lactone is its Chemical Abstracts Service (CAS) Registry Number. It is also known by several synonyms, the most common of which is Deacetylcephapirin lactone.[1]

| Identifier | Value |

| CAS Number | 60517-75-1[1] |

| Synonyms | Deacetylcephapirin lactone, (5AR,6R)-6-((((PYRIDIN-4-YL)SULFANYL)ACETYL)AMINO)-5A,6-DIHYDRO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZINE-1,7(4H)-DIONE, ACETAMIDE, 2-(4-PYRIDINYLTHIO)-N-((5AR,6R)-1,4,5A,6-TETRAHYDRO-1,7-DIOXO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZIN-6-YL)-, CEFAPIRIN SODIUM IMPURITY A [EP IMPURITY][2] |

Physicochemical Properties

The fundamental physicochemical properties of Cephapirin lactone are summarized in the table below. This data is crucial for its detection, isolation, and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | [1] |

| Molecular Weight | 363.41 g/mol | [1] |

| Exact Mass | 363.0347 |

Formation and Degradation Pathway

Cephapirin lactone is not typically synthesized as a primary therapeutic agent but is rather formed as a metabolite and degradation product of Cephapirin. The degradation of Cephapirin can occur under various conditions, including physiological temperatures and in different biological matrices like kidney tissue and milk.

The formation of Cephapirin lactone is a result of the degradation of deacetylcephapirin, a primary metabolite of Cephapirin. The process involves the cyclization of the resulting hydroxy acid to form the lactone ring. This transformation is a key aspect of Cephapirin's metabolic fate and is important in the analysis of its residues in food products of animal origin.

Experimental Protocols

Analysis of Cephapirin and its Degradation Products by LC-MS

Objective: To identify and quantify Cephapirin, Deacetylcephapirin, and Cephapirin lactone in a biological matrix (e.g., milk).

Materials:

-

Cephapirin analytical standard

-

Deacetylcephapirin analytical standard

-

Cephapirin lactone analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

C18 solid-phase extraction (SPE) cartridges

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 1 mL of the milk sample, add 2 mL of acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of precursor and product ions. Expected [M+H]⁺ ions are approximately m/z 424.0 for Cephapirin, m/z 382.0 for Deacetylcephapirin, and m/z 364.0 for Cephapirin lactone.

-

-

Data Analysis:

-

Identify the peaks corresponding to Cephapirin, Deacetylcephapirin, and Cephapirin lactone based on their retention times and specific MRM transitions.

-

Quantify the analytes by comparing their peak areas to a calibration curve prepared using the analytical standards.

Biological Activity and Mechanism of Action

The biological activity of Cephapirin lactone has not been extensively studied independently of its parent compound, Cephapirin. Cephapirin is a first-generation cephalosporin that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

It is generally understood that the degradation of beta-lactam antibiotics can lead to a loss of antimicrobial activity. However, some metabolites may retain partial activity. Further research is required to definitively characterize the antimicrobial spectrum and potency of Cephapirin lactone.

Conclusion

Cephapirin lactone is a crucial molecule in the comprehensive understanding of the antibiotic Cephapirin. Its formation as a metabolite and degradation product has significant implications for drug efficacy, residue analysis, and food safety. While detailed information on its synthesis and specific biological activities is limited, the analytical methods for its detection are well-established. This technical guide provides a foundational understanding of Cephapirin lactone for researchers and professionals in the fields of drug development and analytical chemistry, highlighting the need for further investigation into its pharmacological properties.

References

An In-depth Technical Guide to Cephapirin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of Cephapirin lactone, a significant metabolite of the first-generation cephalosporin antibiotic, Cephapirin. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Quantitative Data

The fundamental molecular characteristics of Cephapirin lactone are summarized in the table below. This data is essential for a variety of experimental procedures, including mass spectrometry, chromatography, and the preparation of standardized solutions.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₁₃N₃O₄S₂ | [1] |

| Molecular Weight | 363.41 g/mol | [1][2] |

| Exact Mass | 363.0347 u | [1] |

| Elemental Analysis | C: 49.58%, H: 3.61%, N: 11.56%, O: 17.61%, S: 17.64% | [1] |

| CAS Number | 60517-75-1 |

Experimental Protocols

The following section details a key experimental protocol for the identification of Cephapirin lactone. This methodology is critical for researchers studying the metabolism and degradation of Cephapirin.

Identification of Cephapirin Lactone in Bovine Milk by Electrospray Ionization-Ion Trap Tandem Mass Spectrometry

This protocol is adapted from a study focused on identifying Cephapirin metabolites and degradants.

Objective: To identify and characterize Cephapirin lactone from a sample matrix, such as bovine milk, using LC-MS/MS.

Materials and Reagents:

-

Sample containing Cephapirin and its potential metabolites (e.g., bovine milk)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatograph coupled with an electrospray ionization-ion trap mass spectrometer (LC-ESI-MS/MS)

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the milk sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with an appropriate solvent, such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting from a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: A small volume of the reconstituted sample extract.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to identify parent ions, followed by tandem MS (MS/MS) to obtain fragment ions for structural elucidation.

-

Parent Ion (for Cephapirin lactone): m/z corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion to generate characteristic product ions. The fragmentation pattern is used to confirm the identity of Cephapirin lactone.

-

Logical Workflow for Metabolite Identification

The following diagram illustrates the logical workflow for identifying Cephapirin metabolites, such as Cephapirin lactone, from a biological sample.

Caption: A flowchart illustrating the key stages of identifying Cephapirin lactone from a biological matrix.

References

The Role of Cephapirin Lactone in Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin antibiotic renowned for its efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Upon administration, Cephapirin undergoes metabolic degradation, leading to the formation of several byproducts, including deacetylcephapirin and Cephapirin lactone. While the antibacterial properties of Cephapirin and deacetylcephapirin are documented, the precise role and activity of Cephapirin lactone remain less clear. This technical guide provides an in-depth analysis of the available scientific literature concerning Cephapirin and its degradation products, with a specific focus on the elusive role of Cephapirin lactone in antibacterial activity.

Mechanism of Action of Cephapirin

Cephapirin exerts its bactericidal effects by disrupting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring of Cephapirin to penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This irreversible binding inactivates the PBPs, thereby preventing the formation of a stable cell wall and ultimately leading to cell lysis and bacterial death.

Degradation of Cephapirin

Cephapirin is known to degrade into several products, with the primary metabolite being deacetylcephapirin. Further degradation can lead to the formation of Cephapirin lactone. Studies have shown that the degradation of Cephapirin can occur under various conditions, including in alkaline environments, which may result in inactive degradation products.[3][4]

Caption: Degradation pathway of Cephapirin.

Antibacterial Activity of Cephapirin and its Metabolites

Extensive research has been conducted on the antibacterial spectrum of Cephapirin and, to a lesser extent, its primary metabolite, deacetylcephapirin. However, there is a notable scarcity of data specifically quantifying the antibacterial activity of Cephapirin lactone.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephapirin and deacetylcephapirin against various bacterial strains as reported in the literature. It is important to note that no peer-reviewed studies providing MIC values for Cephapirin lactone could be identified, suggesting it is likely a microbiologically inactive compound.

| Compound | Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Cephapirin | Staphylococcus aureus | 0.09 - 12.5[5] | - | 0.25 |

| Staphylococcus epidermidis | < 1 | - | - | |

| Streptococcus pyogenes | < 1 | - | - | |

| Diplococcus pneumoniae | < 1 | - | - | |

| Enterococcus | 25 | - | - | |

| Escherichia coli | Inhibited by ≤ 7.5 | - | - | |

| Proteus mirabilis | Inhibited by ≤ 7.5 | - | - | |

| Klebsiella spp. | Inhibited by ≤ 7.5 | - | - | |

| Deacetylcephapirin | Staphylococcus aureus | - | - | - |

| Coagulase-negative staphylococci | - | - | - | |

| Streptococcus dysgalactiae | - | - | - | |

| Streptococcus uberis | - | - | - | |

| Escherichia coli | 89.8% of isolates not inhibited at maximum concentration | - | - |

Note: For all staphylococci and streptococci tested in one study, there was 100% agreement in cross-classified susceptibility outcomes between Cephapirin and deacetylcephapirin, suggesting similar activity against these strains. However, deacetylcephapirin showed no activity against E. coli.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used for MIC testing.

Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Isolate bacterial colonies from a fresh agar plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to the final required inoculum density, typically 5 x 10^5 CFU/mL, in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the antimicrobial agent (e.g., Cephapirin) in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Caption: Experimental workflow for MIC determination.

Conclusion

The available scientific evidence strongly indicates that Cephapirin is an effective antibacterial agent against a variety of pathogens, particularly Gram-positive bacteria. Its primary metabolite, deacetylcephapirin, appears to retain some antibacterial activity, especially against staphylococci and streptococci. In stark contrast, there is a significant lack of data regarding the antibacterial properties of Cephapirin lactone. The absence of such data, coupled with reports that Cephapirin's degradation can lead to inactive products, strongly suggests that Cephapirin lactone is likely a microbiologically inactive byproduct. Therefore, the antibacterial efficacy of Cephapirin treatment is primarily attributed to the parent compound and, to a lesser extent, deacetylcephapirin, with Cephapirin lactone not playing a discernible role in its therapeutic effect. Further research would be necessary to definitively confirm the inert nature of Cephapirin lactone.

References

- 1. cdn.ymaws.com [cdn.ymaws.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cephapirin: in vitro antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephapirin Lactone: An In-depth Technical Guide to a Key Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephapirin, a first-generation cephalosporin antibiotic, is susceptible to degradation, leading to the formation of various products. Among these, cephapirin lactone has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the current scientific understanding of cephapirin lactone, focusing on its formation, analytical detection, and the current knowledge gap regarding its biological activity. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of cephapirin-based pharmaceuticals.

Introduction

Cephapirin is a semi-synthetic, broad-spectrum antibiotic used in veterinary medicine.[1] Like other β-lactam antibiotics, its efficacy is dependent on the integrity of the β-lactam ring.[1] However, the cephapirin molecule is prone to degradation under various conditions, which can impact its potency and potentially lead to the formation of new, uncharacterized chemical entities. One such entity is cephapirin lactone, a degradation product formed through an intramolecular cyclization reaction.[2][3][4] The presence of this and other degradation products is a critical consideration for drug stability, safety, and regulatory compliance.

Formation of Cephapirin Lactone

The formation of cephapirin lactone is a consequence of the chemical instability of the cephapirin molecule, particularly the hydrolysis of its acetoxymethyl group at the C-3 position. This initial hydrolysis step yields desacetylcephapirin. Subsequently, the resulting hydroxymethyl group can undergo an intramolecular cyclization with the carboxyl group at C-4, leading to the formation of a stable five-membered lactone ring.

Several factors are known to influence the degradation of cephapirin and, consequently, the formation of cephapirin lactone. These include:

-

pH: Cephapirin demonstrates significant instability in alkaline environments, leading to rapid degradation.

-

Temperature: Elevated temperatures accelerate the degradation process.

While the qualitative pathway is understood, specific quantitative kinetic data for the rate of cephapirin lactone formation remains limited in publicly available literature.

Logical Relationship of Cephapirin Degradation

Analytical Methodologies for Detection and Quantification

The identification and quantification of cephapirin and its degradation products, including cephapirin lactone, are crucial for quality control and residue analysis. The primary analytical technique employed for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration.

Key Experimental Protocols

While specific protocols for the sole quantification of cephapirin lactone are not extensively detailed in the literature, a general workflow can be compiled from existing methods for cephapirin and its metabolites.

Protocol: Forced Degradation Study of Cephapirin

A forced degradation study is essential to identify potential degradation products like cephapirin lactone under stress conditions.

-

Objective: To generate and identify degradation products of cephapirin.

-

Procedure:

-

Acid Hydrolysis: Incubate a solution of cephapirin in 0.1 M HCl at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of cephapirin in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a cephapirin solution with 3% H₂O₂.

-

Thermal Degradation: Expose a solid sample or solution of cephapirin to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose a cephapirin solution to UV light.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS/MS method to identify and characterize the resulting degradation products.

Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and analysis of cephapirin and its degradation products from a biological matrix (e.g., milk).

-

Sample Extraction:

-

To 10 mL of milk, add 2 mL of 0.2M tetraethylammonium chloride and 28 mL of acetonitrile for extraction and protein precipitation.

-

Collect 20 mL of the clear filtrate.

-

Evaporate the filtrate to 1-2 mL and reconstitute with water to a final volume of 4 mL.

-

Filter the solution before transferring to an autosampler vial.

-

-

LC-MS/MS Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification.

-

Experimental Workflow for Cephapirin Degradation Analysis

Quantitative Data

Quantitative data on the formation kinetics and stability of cephapirin lactone are not extensively available. However, studies on the overall degradation of cephapirin provide some insights.

| Parameter | Condition | Observation | Reference |

| Cephapirin Degradation | Alkaline solution | Immediate and complete degradation | |

| Cephapirin Degradation | Elevated temperatures | Slight instability and degradation | |

| Cephapirin and Desacetylcephapirin | Incurred milk extracts | Major residues identified | |

| Desacetylcephapirin Persistence | Incurred milk extracts | Persisted about as long as the parent drug |

Table 1: Summary of Cephapirin Degradation Observations

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Cephapirin & Desacetylcephapirin | Milk | LC-MS/MS | ~1 ng/mL | Not specified | |

| Cephapirin | Bovine Feces | UPLC-MS/MS | Not specified | 4.02 µg/kg | |

| Cephapirin | Bovine Urine | UPLC-MS/MS | Not specified | 0.96 µg/L | |

| Cephapirin | Reactor Rinse Samples | UHPLC-MS/MS | 0.15 ppb | 0.4 ppb |

Table 2: Reported Detection Limits for Cephapirin and its Metabolites

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological effects of cephapirin lactone. To date, no studies have been published that specifically investigate the cytotoxicity, pharmacological activity, or interaction of cephapirin lactone with any cellular signaling pathways.

One study on the comparative toxicities of cephalosporins found that desacetylated derivatives, such as desacetylcephapirin, were less toxic to a rabbit kidney cell line (LLC-RK1) than their parent compounds. While this suggests that the initial degradation step may lead to a reduction in toxicity, it does not provide direct information about the biological impact of the subsequent lactone formation. The broader class of lactones exhibits a wide range of biological activities, from antimicrobial to cytotoxic, but these cannot be directly extrapolated to cephapirin lactone without specific experimental evidence.

The absence of this critical information highlights an important area for future research. Understanding the biological profile of cephapirin lactone is essential for a complete risk assessment of cephapirin degradation in pharmaceutical formulations and as residues in food products.

Conclusion

Cephapirin lactone is a well-documented degradation product of the antibiotic cephapirin, formed via hydrolysis to desacetylcephapirin followed by intramolecular cyclization. Its formation is influenced by factors such as pH and temperature. Robust analytical methods, primarily LC-MS/MS, are available for its detection and identification. However, a significant knowledge gap exists concerning its biological activity. Further research is imperative to elucidate the potential pharmacological and toxicological effects of cephapirin lactone to ensure the continued safety and efficacy of cephapirin-containing products.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]

- 3. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edepot.wur.nl [edepot.wur.nl]

In Vitro Stability of Cephapirin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of cephapirin and its degradation to cephapirin lactone. Due to limited publicly available data on the independent stability of cephapirin lactone, this document focuses on the formation of the lactone from the parent drug, cephapirin, under various conditions. The information is compiled from scientific literature to assist researchers and drug development professionals in understanding the degradation pathways and analytical methodologies pertinent to cephapirin stability.

Introduction to Cephapirin and its Degradation

Cephapirin is a first-generation cephalosporin antibiotic susceptible to degradation in aqueous solutions. The primary degradation pathway involves the hydrolysis of the acetoxymethyl side chain at the C-3 position to form desacetylcephapirin. Subsequently, desacetylcephapirin can undergo intramolecular cyclization to form the inactive cephapirin lactone. The stability of cephapirin, and consequently the formation of cephapirin lactone, is significantly influenced by pH, temperature, and the composition of the medium. Understanding these degradation kinetics is crucial for the development of stable pharmaceutical formulations and for accurately quantifying cephapirin and its metabolites in various matrices.

Degradation Pathway of Cephapirin

The degradation of cephapirin to cephapirin lactone is a multi-step process. The initial and primary step is the hydrolysis of the acetyl group, leading to the formation of desacetylcephapirin. This active metabolite is then susceptible to lactonization, especially under acidic conditions, resulting in the inactive cephapirin lactone. The β-lactam ring, characteristic of cephalosporins, is also prone to hydrolysis, which leads to a loss of antibacterial activity.

Caption: Degradation pathway of Cephapirin to its major metabolites.

In Vitro Stability Data

Quantitative data on the stability of cephapirin, leading to the formation of cephapirin lactone, is summarized below. It is important to note that cephapirin is highly unstable in alkaline environments.

| Condition | Matrix | Temperature | Time | Analyte(s) | Observations | Reference |

| Alkaline pH | Aqueous Solution | Not Specified | Immediate | Cephapirin | Complete degradation | [1][2] |

| Acidic pH | Aqueous Solution | 35°C | 25 hours | 3-acetoxymethylcephalosporins | Half-life of approximately 25 hours for β-lactam hydrolysis | [3] |

| Thermal Stress | Milk | 63°C | 30 min | Cephapirin | 41.2% degradation | [4] |

| Frozen Storage | 5% Dextrose or 0.9% NaCl | -20°C | 14 days | Cephapirin Sodium | Retained at least 90% potency after thawing | [4] |

| Refrigerated | Aqueous Solution | 2-8°C | 48 hours | Cephapirin | Suitable for stability studies | |

| Ambient | Aqueous Solution | 25 ± 5°C | 48 hours | Cephapirin | Suitable for stability studies |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the in vitro stability of cephapirin and its degradation products, based on methodologies described in the literature.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A common method for quantifying cephapirin and its degradation products, including cephapirin lactone, is through a stability-indicating HPLC assay.

Objective: To separate and quantify cephapirin, desacetylcephapirin, and cephapirin lactone in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column (e.g., µBondapak C18)

Reagents:

-

Mobile Phase: A mixture of dimethylformamide, acetic acid, and potassium hydroxide in water.

-

Internal Standard: Acetanilide

-

Standards of cephapirin, desacetylcephapirin, and cephapirin lactone

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a known concentration. For forced degradation studies, subject the sample to stress conditions (e.g., acid, base, heat, light) before dilution.

-

Chromatographic Conditions:

-

Column: µBondapak C18

-

Mobile Phase: Dimethylformamide-acetic acid-potassium hydroxide in water

-

Detection: UV at 254 nm

-

Internal Standard: Acetanilide

-

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the peaks corresponding to cephapirin, desacetylcephapirin, and cephapirin lactone based on retention times and standard curves.

Forced Degradation Study Workflow

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

The in vitro stability of cephapirin is a critical factor that influences its therapeutic efficacy. The formation of cephapirin lactone via desacetylcephapirin is a primary degradation pathway. While specific quantitative stability data for cephapirin lactone itself is not extensively available in the public domain, the stability-indicating analytical methods developed for cephapirin provide the necessary tools to monitor its formation. Further research focusing on the degradation kinetics of isolated cephapirin lactone would be beneficial for a more complete understanding of its stability profile. This guide provides a foundational understanding for researchers and professionals working with cephapirin and its related compounds.

References

- 1. Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk [frontiersin.org]

Navigating the Solubility Landscape of Cephapirin Lactone: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of formulation science and analytical method development. Cephapirin lactone, a key metabolite and degradation product of the first-generation cephalosporin antibiotic cephapirin, presents a particular area of interest. This technical guide provides a comprehensive overview of the available solubility data for cephapirin lactone and its parent compounds, cephapirin sodium and cephapirin benzathine. Furthermore, it outlines detailed experimental protocols for solubility determination and presents a logical workflow to guide researchers in this critical assessment.

Solubility Profile of Cephapirin and Its Salts

The solubility of cephapirin is highly dependent on its salt form. The two most common forms are cephapirin sodium, which is known for its high water solubility, and cephapirin benzathine, which is sparingly soluble in aqueous media. This stark difference in solubility is leveraged in different pharmaceutical formulations to control the rate of drug release.

Quantitative Solubility Data for Cephapirin Salts

The following table summarizes the available quantitative solubility data for cephapirin sodium and cephapirin benzathine in various media. This data is essential for the development of both parenteral and intramammary infusion products.

| Compound | Solvent/Medium | Temperature | Solubility |

| Cephapirin Sodium | Water | Not Specified | Very soluble[4] |

| Cephapirin Sodium | Most Organic Solvents | Not Specified | Insoluble |

| Cephapirin Sodium | pH 6.8 Aqueous Buffer | Room Temperature | < 350 mg/mL |

| Cephapirin Sodium | Skim Milk | Room Temperature | > 350 mg/mL |

| Cephapirin Sodium | Whole Milk | Room Temperature | > 350 mg/mL |

| Cephapirin Sodium | Reconstituted Whole Milk | Room Temperature | > 350 mg/mL |

| Cephapirin Sodium | Raw Bovine Milk | Room Temperature | > 350 mg/mL |

| Cephapirin Benzathine | Water | Not Specified | Practically insoluble |

| Cephapirin Benzathine | Ether | Not Specified | Practically insoluble |

| Cephapirin Benzathine | Toluene | Not Specified | Practically insoluble |

| Cephapirin Benzathine | Alcohol | Not Specified | Freely soluble |

| Cephapirin Benzathine | 0.1 N Hydrochloric Acid | Not Specified | Soluble |

| Cephapirin Benzathine | Reconstituted Whole Milk | Room Temperature | 1.0 - 10 mg/mL |

| Cephapirin Benzathine | Reconstituted Whole Milk | 38°C | 1.42–1.50 times higher than at RT |

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of cephapirin lactone or other related compounds, a standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following outlines a general method for solubility determination using the shake-flask method, which is considered the gold standard.

Shake-Flask Method for Solubility Assessment

1. Materials and Reagents:

-

Cephapirin lactone (or other test compound) of known purity

-

Selected solvents of analytical grade (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The excess of solid should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm filter into a clean vial. The filtration step is critical to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or µg/mL.

-

Perform the experiment in triplicate for each solvent to ensure the precision of the results.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive solubility assessment of a pharmaceutical compound.

Caption: A logical workflow for the experimental determination of compound solubility.

References

- 1. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cephapirin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin antibiotic known for its efficacy against a broad spectrum of gram-positive and gram-negative bacteria. A critical aspect of its pharmaceutical profile is its degradation pathway, which leads to the formation of several products, including Cephapirin lactone. The formation of this lactone occurs through the intramolecular cyclization of desacetylcephapirin, a primary metabolite of Cephapirin. Understanding the structural and spectroscopic properties of Cephapirin lactone is crucial for stability studies, impurity profiling, and ensuring the quality and safety of Cephapirin-based therapeutics.

This technical guide provides a comprehensive overview of the available spectroscopic data for Cephapirin lactone, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is important to note that while the identification of Cephapirin lactone as a degradation product is documented, detailed, publicly available experimental spectra and specific quantitative data are scarce. Therefore, this guide complements the available information with general spectroscopic characteristics of related lactone structures to provide a predictive framework for analysis.

Spectroscopic Data of Cephapirin Lactone

The following tables summarize the expected and reported spectroscopic data for Cephapirin lactone. It is important to note that specific, experimentally derived high-resolution NMR and IR spectra for isolated Cephapirin lactone are not widely published. The data presented is a combination of information inferred from studies on Cephapirin degradation and general spectroscopic principles for lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cephapirin Lactone

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| β-lactam Protons | 5.0 - 6.0 | 45 - 60 |

| Lactone Ring Protons | 4.0 - 5.0 | 60 - 80 |

| Pyridinethiol Side Chain | 7.0 - 8.5 (aromatic) | 120 - 150 (aromatic) |

| Methylene Protons (SCH₂) | 3.5 - 4.5 | 30 - 40 |

| Amide NH | 8.0 - 9.5 | - |

| β-lactam Carbonyl | - | 165 - 175 |

| Lactone Carbonyl | - | 170 - 180 |

| Amide Carbonyl | - | 160 - 170 |

Infrared (IR) Spectroscopy Data

Specific IR absorption frequencies for Cephapirin lactone are not detailed in the available literature. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted.

Table 2: Predicted IR Absorption Frequencies for Cephapirin Lactone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |